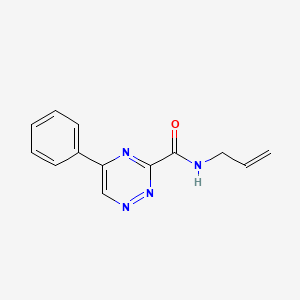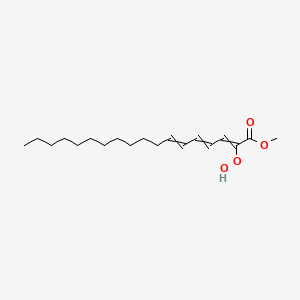
4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The morpholin-4-ium bromide moiety adds to its unique chemical structure, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Morpholin-4-ium Bromide Moiety: The final step involves the quaternization of morpholine with a brominating agent such as methyl bromide or ethyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the morpholin-4-ium moiety, resulting in the formation of thiazolidines or morpholine derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the bromide ion, which can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines and morpholine derivatives.
Substitution: Various substituted thiazole and morpholine compounds.
科学研究应用
4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in bioassays to evaluate its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, it is used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in gene expression or protein function. The exact pathways and molecular targets are still under investigation, but its ability to modulate biological activity makes it a compound of interest in pharmacological research.
相似化合物的比较
Similar Compounds
- 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholine chloride
- 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)piperidine bromide
- 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)pyrrolidine bromide
Uniqueness
Compared to similar compounds, 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide stands out due to its unique combination of the thiazole ring and the morpholin-4-ium moiety. This combination imparts distinct chemical and biological properties, making it more versatile in various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its uniqueness.
属性
CAS 编号 |
90298-65-0 |
|---|---|
分子式 |
C19H19BrN2OS |
分子量 |
403.3 g/mol |
IUPAC 名称 |
4-(2,4-diphenyl-1,2-thiazol-2-ium-5-yl)morpholine;bromide |
InChI |
InChI=1S/C19H19N2OS.BrH/c1-3-7-16(8-4-1)18-15-21(17-9-5-2-6-10-17)23-19(18)20-11-13-22-14-12-20;/h1-10,15H,11-14H2;1H/q+1;/p-1 |
InChI 键 |
OOXGGBPJEPACSR-UHFFFAOYSA-M |
规范 SMILES |
C1COCCN1C2=C(C=[N+](S2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)

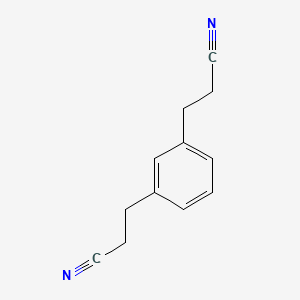
methanolate](/img/structure/B14351686.png)
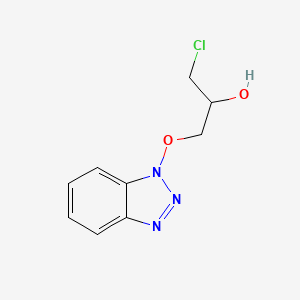
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
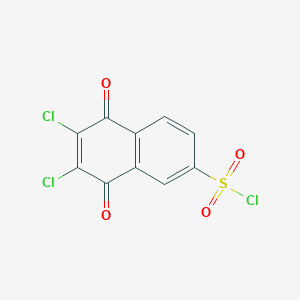
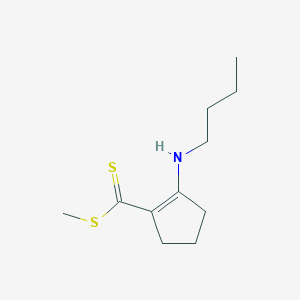
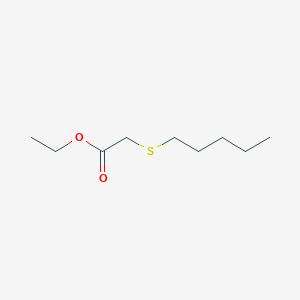
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)

